molecular formula C6H9N3O3S2 B8703494 N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide

N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide

Cat. No. B8703494
M. Wt: 235.3 g/mol
InChI Key: LXASOSGTNFQNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(=O)Nc1nc(C)c(S(=O)(=O)NC(C)(C)C)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][S:6](=[O:7])(=[O:8])[c:9]1[c:10]([CH3:18])[n:11][c:12]([NH:14][C:15]([CH3:16])=[O:17])[s:13]1.[F:19][C:20]([F:21])([F:22])[C:23]([OH:24])=[O:25]>>[NH2:5][S:6](=[O:7])(=[O:8])[c:9]1[c:10]([CH3:18])[n:11][c:12]([NH:14][C:15]([CH3:16])=[O:17])[s:13]1

Inputs

Step One
Name
CC(=O)Nc1nc(C)c(S(=O)(=O)NC(C)(C)C)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)Nc1nc(C)c(S(=O)(=O)NC(C)(C)C)s1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
CC(=O)Nc1nc(C)c(S(N)(=O)=O)s1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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